ETHYL 4-[4-{[3-ETHOXY-4-(2-PROPYNYLOXY)PHENYL]METHYLENE}-5-OXO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1(5H)-YL]BENZOATE
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Overview
Description
Ethyl 4-[4-[3-ethoxy-4-(2-propynyloxy)benzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate is a complex organic compound with a molecular formula of C25H21F3N2O5 . This compound features a pyrazole ring, a trifluoromethyl group, and an ester functional group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of ETHYL 4-[4-{[3-ETHOXY-4-(2-PROPYNYLOXY)PHENYL]METHYLENE}-5-OXO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1(5H)-YL]BENZOATE typically involves multi-step organic reactionsReaction conditions may include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles or electrophiles
Scientific Research Applications
Ethyl 4-[4-[3-ethoxy-4-(2-propynyloxy)benzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a pharmaceutical agent due to its unique structural features.
Industry: The compound can be used in the development of new materials or as a precursor in various industrial processes
Mechanism of Action
The mechanism of action of ETHYL 4-[4-{[3-ETHOXY-4-(2-PROPYNYLOXY)PHENYL]METHYLENE}-5-OXO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1(5H)-YL]BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to ETHYL 4-[4-{[3-ETHOXY-4-(2-PROPYNYLOXY)PHENYL]METHYLENE}-5-OXO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1(5H)-YL]BENZOATE include other pyrazole derivatives and trifluoromethyl-substituted compoundsExamples include ethyl benzoate and ethyl acetate, which also contain ester functional groups but lack the pyrazole and trifluoromethyl moieties .
Properties
Molecular Formula |
C25H21F3N2O5 |
---|---|
Molecular Weight |
486.4 g/mol |
IUPAC Name |
ethyl 4-[(4Z)-4-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-5-oxo-3-(trifluoromethyl)pyrazol-1-yl]benzoate |
InChI |
InChI=1S/C25H21F3N2O5/c1-4-13-35-20-12-7-16(15-21(20)33-5-2)14-19-22(25(26,27)28)29-30(23(19)31)18-10-8-17(9-11-18)24(32)34-6-3/h1,7-12,14-15H,5-6,13H2,2-3H3/b19-14- |
InChI Key |
RILJIJBRBOEMFI-RGEXLXHISA-N |
SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=NN(C2=O)C3=CC=C(C=C3)C(=O)OCC)C(F)(F)F)OCC#C |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=NN(C2=O)C3=CC=C(C=C3)C(=O)OCC)C(F)(F)F)OCC#C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=NN(C2=O)C3=CC=C(C=C3)C(=O)OCC)C(F)(F)F)OCC#C |
Origin of Product |
United States |
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